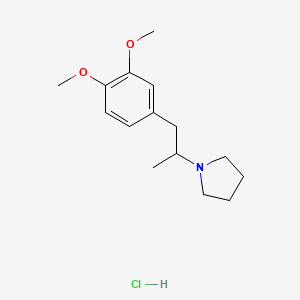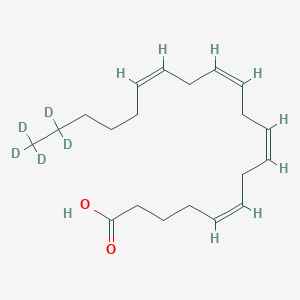
cis-Vaccenic acid-d13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Vaccenic Acid-d13: is a deuterium-labeled form of cis-Vaccenic Acid, a monounsaturated fatty acid. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as an internal standard for the quantification of cis-Vaccenic Acid by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Vaccenic Acid-d13 typically involves the deuteration of cis-Vaccenic Acid. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The product is then purified through distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-Vaccenic Acid-d13 can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, converting it to the corresponding saturated fatty acid.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen.
Reduction: Hydrogen gas, palladium or platinum catalyst.
Substitution: Chlorine, bromine, and other halogens.
Major Products Formed:
Oxidation: Oxidized fatty acids and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
cis-Vaccenic Acid-d13 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-Vaccenic Acid-d13 involves its incorporation into cellular membranes and its interaction with various molecular targets. It has been shown to induce differentiation and up-regulate gamma-globin synthesis in erythroid progenitor cells. The compound also interacts with peroxisome proliferator-activated receptors, influencing lipid metabolism and cellular signaling pathways .
Comparison with Similar Compounds
cis-Vaccenic Acid: The non-deuterated form of cis-Vaccenic Acid-d13, commonly found in natural sources like mango pulp.
Oleic Acid: A structural isomer of cis-Vaccenic Acid, widely studied for its role in lipid metabolism and its health benefits.
trans-Vaccenic Acid: The trans isomer of cis-Vaccenic Acid, with different biological properties and health effects.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in metabolic studies .
Properties
Molecular Formula |
C18H34O2 |
|---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(Z)-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuteriooctadec-11-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7-/i1D3,2D2,3D2,4D2,5D2,6D2 |
InChI Key |
UWHZIFQPPBDJPM-HXOMZKPWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10820523.png)



![(1S,3R,7R,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B10820550.png)


